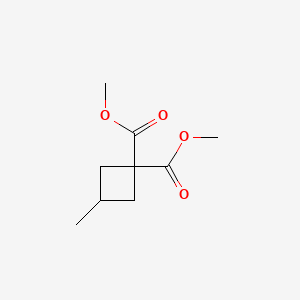

1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with methyl groups and ester functionalities. It is used in various chemical applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate typically involves the esterification of 3-methylcyclobutanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The cyclobutane ring structure provides rigidity, influencing the compound’s reactivity and interaction with enzymes and other proteins .

Comparison with Similar Compounds

1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:

1,1-Dimethylcyclobutane-1,1-dicarboxylate: Lacks the additional methyl group, resulting in different reactivity.

3-Methylcyclobutane-1,1-dicarboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.

1,1-Diethyl 3-methylcyclobutane-1,1-dicarboxylate: Contains ethyl groups instead of methyl groups, affecting its physical and chemical properties.

These comparisons highlight the unique structural and functional attributes of this compound, making it valuable in various scientific and industrial applications.

Biological Activity

1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate (CAS: 1432679-60-1) is a compound that has garnered interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₉H₁₄O₄

- Molecular Weight : 186.21 g/mol

- IUPAC Name : Dimethyl 3-methylcyclobutane-1,1-dicarboxylate

- Purity : 97%

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

Recent studies have investigated the compound's efficacy against insect vectors such as Aedes aegypti, which is known for transmitting diseases like dengue and Zika virus. The compound's structure suggests it may interact with biological systems in ways that inhibit insect growth or reproduction.

- Case Study : In a comparative study of various compounds for larvicidal activity against Aedes aegypti, 3,4-(methylenedioxy) cinnamic acid demonstrated significant activity with LC₅₀ values of 28.9 ± 5.6 μM. While specific data for this compound was not reported in this study, the structural similarities suggest it could exhibit comparable or enhanced activity depending on its mechanism of action .

Cytotoxicity Studies

The cytotoxic effects of the compound have also been evaluated to determine its safety profile for potential therapeutic applications.

- Findings : In one study assessing various compounds for cytotoxicity against human peripheral blood mononuclear cells (PBMCs), certain derivatives exhibited negligible toxicity even at high concentrations (up to 5200 μM). Although direct data on our compound was not provided, the trend indicates a potential for low cytotoxicity .

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Insecticidal Activity | Potential against Aedes aegypti | |

| Cytotoxicity | Low toxicity at high concentrations |

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic pathways critical for insect growth or mammalian cell proliferation.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

dimethyl 3-methylcyclobutane-1,1-dicarboxylate |

InChI |

InChI=1S/C9H14O4/c1-6-4-9(5-6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3 |

InChI Key |

MHKACAGZTCUQEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.